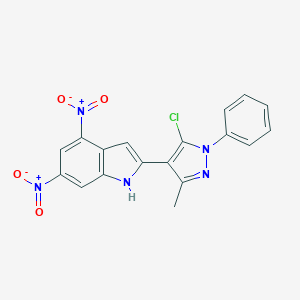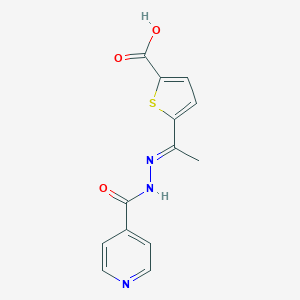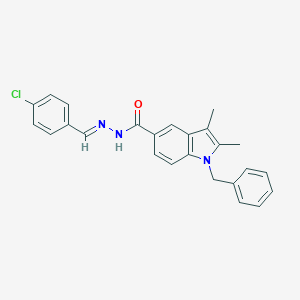
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole is a complex organic compound that features a pyrazole ring and an indole ring, both of which are significant in medicinal chemistry and synthetic organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with suitable indole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the synthesis process and verifying the compound’s structure .
化学反応の分析
Types of Reactions
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives .
科学的研究の応用
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
類似化合物との比較
Similar Compounds
- 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C18H12ClN5O4 |
|---|---|
分子量 |
397.8g/mol |
IUPAC名 |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-4,6-dinitro-1H-indole |
InChI |
InChI=1S/C18H12ClN5O4/c1-10-17(18(19)22(21-10)11-5-3-2-4-6-11)15-9-13-14(20-15)7-12(23(25)26)8-16(13)24(27)28/h2-9,20H,1H3 |
InChIキー |
CEDQJKGRVDPUTP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C2=CC3=C(N2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])Cl)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=C1C2=CC3=C(N2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454329.png)
![7-(difluoromethyl)-N-(4-methoxy-2-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454332.png)
![1-(4-chlorobenzyl)-3-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B454333.png)

![5-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}-2-thiophenecarboxylic acid](/img/structure/B454337.png)
![1-benzyl-3-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B454338.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B454340.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B454341.png)

![6-({2-[(3-Chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B454344.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-{2-nitro-4,6-dimethylphenyl}thiourea](/img/structure/B454346.png)
![ETHYL 2-{(Z)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454347.png)
![7-(difluoromethyl)-N-[4-(3-nitro-5-phenoxyphenoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454348.png)
![2-(1-adamantyl)-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B454350.png)
